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Compound of Interest

Compound Name: (R)-1-(3,5-difluorophenyl)ethanol

Cat. No.: B2439065

An In-Depth Technical Guide to 1-(3,5-difluorophenyl)ethanol
Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(3,5-
difluorophenyl)ethanol, a fluorinated aromatic alcohol of significant interest to the
pharmaceutical and chemical research sectors. The strategic incorporation of fluorine atoms
onto the phenyl ring imparts unique electronic properties that can enhance metabolic stability
and binding affinity in drug candidates. This document details the compound's physicochemical
properties, spectroscopic signature, a validated synthetic pathway, and critical safety protocols.
It is intended to serve as an essential resource for researchers, chemists, and drug
development professionals engaged in the synthesis and application of novel chemical entities.

Chemical Identity and Core Physicochemical
Properties

1-(3,5-difluorophenyl)ethanol, also known by synonyms such as 3,5-
Difluorophenylmethylcarbinol, is a chiral secondary alcohol.[1] Its structure features a
stereocenter at the carbinol carbon, making it a valuable building block for asymmetric
synthesis. The presence of two fluorine atoms on the aromatic ring at the meta positions
significantly influences the molecule's electron density and lipophilicity, properties that are
critical in medicinal chemistry.
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The compound typically presents as a liquid at room temperature.[1] A summary of its key
identifiers and computed physicochemical properties is presented below.

Property Value Source

CAS Number 872181-59-4 SynQuest Labs[1]

Molecular Formula CsHsF20 SynQuest Labs,
ChemScene[1][2]

Molecular Weight 158.15 g/mol ChemsScene, MolCore[2][3]

Physical State Liquid SynQuest Labs[1]

Topological Polar Surface Area  20.23 A2 ChemScene[2]

LogP (Computed) 1.4996 ChemScene[2]

Note: Experimental data for properties like melting and boiling points are not readily available in
public literature, suggesting the compound may be primarily used in solution or as an
intermediate.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 1-(3,5-
difluorophenyl)ethanol. The following sections describe the expected spectroscopic data based
on its molecular structure and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule.
e 1H NMR: The proton NMR spectrum provides distinct signals for each type of proton.

o Aromatic Protons (Ar-H): Expect complex multiplets in the d 6.5-7.5 ppm region. The
protons on the difluorophenyl ring will exhibit coupling to each other and to the adjacent
fluorine atoms (3JHF and 4JHF), leading to intricate splitting patterns.

o Methine Proton (-CHOH): This proton, being adjacent to the electron-withdrawing oxygen,
is deshielded and should appear as a quartet around & 3.3-4.0 ppm due to coupling with
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the three methyl protons.[4]

o Methyl Protons (-CHs): These protons will appear as a doublet in the upfield region,
typically & 1.0-1.7 ppm, due to coupling with the single methine proton.[4]

o Hydroxyl Proton (-OH): This signal is often a broad singlet with a variable chemical shift (&
0.5-5.0 ppm) due to hydrogen bonding and exchange with trace water in the solvent.[4] Its
presence can be confirmed by a D20 exchange experiment, which causes the signal to
disappear.

e 13C NMR: The carbon spectrum complements the proton data.

o Aromatic Carbons (Ar-C): Signals will appear in the d 110-165 ppm range. The carbons
directly bonded to fluorine (C-F) will appear as doublets with large one-bond coupling
constants (1JCF = 240-250 Hz). The other aromatic carbons will also show smaller C-F
couplings.

o Methine Carbon (-COH): The carbon bearing the hydroxyl group is deshielded and
typically resonates in the & 50-80 ppm region.[4]

o Methyl Carbon (-CHs): This carbon will be found in the aliphatic region, around & 10-30
ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

O-H Stretch: A prominent, broad absorption band in the 3200-3600 cm~1 region,
characteristic of an alcohol's hydroxyl group involved in hydrogen bonding.

e C-H Stretch: Absorptions around 2850-3000 cm~1 for the aliphatic C-H bonds and 3000-3100
cm~1 for the aromatic C-H bonds.

e C-O Stretch: A strong, sharp band in the fingerprint region, typically between 1000-1300
cm~1, corresponding to the C-O single bond of the secondary alcohol.[5]

o C-F Stretch: One or more strong absorption bands are expected in the 1100-1350 cm™1
range.
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e C=C Aromatic Stretch: Several medium-intensity peaks between 1450-1600 cm™1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

e Molecular lon (M*): The molecular ion peak should be observed at an m/z corresponding to
the molecular weight (158.15).

o Key Fragments: Common fragmentation pathways for benzylic alcohols include the loss of a
water molecule (M-18), loss of a methyl group (M-15), and cleavage to form the stable
difluorotropylium or related benzylic cations.

Synthesis and Reactivity

A reliable method for the laboratory-scale synthesis of 1-(3,5-difluorophenyl)ethanol is the
nucleophilic addition of a methyl organometallic reagent to 3,5-difluorobenzaldehyde. The
Grignard reaction is a classic and effective choice.

1. Anhydrous Ether

>
»| Magnesium Alkoxide Intermediate 2. H30* Worku 1-(3,5-difluorophenyl)ethanoD

(CHzMgBr (Grignard Reagent))

@,S—Diﬂuorobenzaldehyde)
l

Click to download full resolution via product page
Caption: Grignard synthesis of 1-(3,5-difluorophenyl)ethanol.

Causality: The choice of a Grignard reagent (methylmagnesium bromide) provides a highly
nucleophilic methyl anion equivalent. This nucleophile readily attacks the electrophilic carbonyl
carbon of 3,5-difluorobenzaldehyde. The reaction must be conducted under anhydrous
conditions as Grignard reagents are strong bases and will be quenched by water. The
subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final
alcohol product.
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Applications in Research and Drug Development

1-(3,5-difluorophenyl)ethanol is not just a laboratory chemical; it is a strategic building block in
the synthesis of complex molecules, particularly Active Pharmaceutical Ingredients (APIs).[1]

o Chiral Pool Synthesis: As a chiral molecule, its enantiomerically pure forms ((R)- and (S)-1-
(3,5-difluorophenyl)ethanol) are highly sought after. They serve as key intermediates in
asymmetric syntheses, allowing for the construction of stereospecific drugs where only one
enantiomer provides the therapeutic effect.

» Metabolic Blocking: The fluorine atoms are a key feature. The carbon-fluorine bond is
exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450
enzymes. Introducing a difluorophenyl moiety can block metabolic pathways at that position,
increasing the bioavailability and half-life of a drug.

e Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which
can enhance a drug's ability to cross cell membranes. The electron-withdrawing nature of
fluorine can also alter the pKa of nearby functional groups, which can be used to fine-tune a
molecule's binding affinity to its biological target.
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Caption: General experimental workflow for 1-(3,5-difluorophenyl)ethanol.

Safety, Handling, and Storage

Proper handling of 1-(3,5-difluorophenyl)ethanol is crucial to ensure laboratory safety. The
compound is classified with several hazards.

Hazard Identification:

o Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may
cause respiratory irritation (H335).[1][6][7]
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e GHS Pictogram: GHSO07 (Exclamation Mark).[1]
 Signal Word: Warning.[1][6][7]
Recommended Protocols:

e Engineering Controls: Always handle this substance in a well-ventilated area, preferably
within a chemical fume hood to minimize inhalation of vapors.[1] Emergency eye wash
stations and safety showers should be readily accessible.

o Personal Protective Equipment (PPE):
o Hand Protection: Wear appropriate chemical-resistant gloves.[1]
o Eye Protection: Use chemical safety goggles or a face shield.[1]
o Skin and Body Protection: Wear a lab coat or suitable protective clothing.[1]

e Handling: Avoid contact with skin and eyes.[1] Do not breathe fumes, mists, or vapors.[1]
Wash hands thoroughly after handling.[6] Keep away from heat, sparks, and open flames.[8]

o Storage: Store in a cool, dry, and well-ventilated area.[9] Keep the container tightly closed
when not in use.[1]

First Aid Measures:

 Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
medical attention.[9]

o Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove
contaminated clothing.[9]

o Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if
present and easy to do. Seek immediate medical attention.[1][9]

Experimental Protocols
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The following protocols are provided as a guide for the synthesis and characterization of this

compound.

Protocol 6.1: Synthesis via Grighard Reaction

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

Reagent Preparation: In the dropping funnel, prepare a solution of 3,5-difluorobenzaldehyde
(1.0 equivalent) in anhydrous diethyl ether.

Reaction: To the flask, add methylmagnesium bromide (1.1 equivalents, typically 3.0 M in
ether) via syringe. Cool the flask to 0 °C using an ice bath.

Addition: Add the aldehyde solution dropwise from the funnel to the stirred Grignard reagent
over 30 minutes, maintaining the temperature at 0 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer
Chromatography (TLC).

Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated
agueous solution of ammonium chloride (NHa4Cl).

Extraction: Transfer the mixture to a separatory funnel. Extract the agueous layer three times
with diethyl ether.

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium
sulfate (Naz2SOa).

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the resulting crude oil using flash column chromatography (silica gel, eluting with a
hexane/ethyl acetate gradient) to yield pure 1-(3,5-difluorophenyl)ethanol.

Protocol 6.2: Characterization by NMR

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a
deuterated solvent (e.g., CDCIs3) in a clean NMR tube.
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* 'H NMR Acquisition: Acquire a proton spectrum. Use standard parameters, ensuring
sufficient scans for a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a
longer acquisition time.

o Data Processing: Process the spectra (Fourier transform, phase correction, and baseline
correction). Integrate the *H NMR signals and assign all peaks based on their chemical shift,
multiplicity, and integration values, comparing them to the expected data in Section 2.1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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